Androstan-17-one, (5alpha)-

Description

Significance as an Endogenous Steroid Metabolite in Mammalian Systems

(5α)-Androstan-17-one is a naturally occurring steroid hormone and a major metabolite of testosterone (B1683101). ontosight.ai It is formed from the reduction of testosterone by the enzyme 5α-reductase, which converts the double bond at the C4-C5 position of the steroid's A-ring into a single bond. ontosight.ai This conversion is a critical step in androgen metabolism, leading to the formation of various downstream steroid hormones. While it exhibits some androgenic activity, its potency is considerably lower than that of testosterone. ontosight.ai Its primary significance lies in its position as an intermediate in the metabolic cascade of androgens.

Context within Androstane (B1237026) Steroid Metabolism Research

Research into androstane steroid metabolism heavily involves the study of (5α)-Androstan-17-one and its derivatives. It serves as a key node in the network of reactions that govern the synthesis and degradation of androgens. For instance, it is a precursor in the "backdoor" pathway of dihydrotestosterone (B1667394) (DHT) synthesis, a pathway that has gained attention for its role in masculinization during fetal development. wikipedia.org Furthermore, understanding the metabolism of (5α)-Androstan-17-one and related compounds is crucial for developing diagnostic tools and therapeutic strategies for androgen-related disorders. Its use as a reference material in chromatographic analyses and in the synthesis of other steroid hormones underscores its importance in research settings. ontosight.ai

Structure

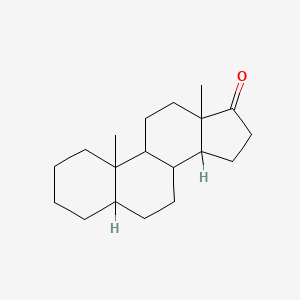

2D Structure

Properties

IUPAC Name |

10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDYCULVYZDESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Molecular Structure and Formula

The defining feature of (5α)-Androstan-17-one is the saturated A-ring with the hydrogen at the 5th carbon in the alpha configuration, meaning it lies below the plane of the ring system. A ketone group is present at the 17th carbon position of the D-ring. ontosight.ainih.gov Its molecular formula is C19H30O. ontosight.ainih.gov

Physicochemical Data

The physical and chemical properties of (5α)-Androstan-17-one have been well-characterized.

| Property | Value | Reference |

| Molecular Weight | 274.4 g/mol | nih.gov |

| Melting Point | 173-175°C | ontosight.ai |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol (B145695) and chloroform. | ontosight.ai |

| CAS Number | 963-74-6 | nih.gov |

Synthesis and Laboratory Preparation

Common Starting Materials

A frequent starting material for the synthesis of (5α)-Androstan-17-one derivatives is epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one). atlantis-press.comresearchgate.net Another common precursor is 3β-hydroxy-5α-androstan-17-one . nih.gov These compounds provide the core androstane (B1237026) structure, which can then be chemically modified to yield the desired product.

Key Synthetic Routes

Several synthetic strategies have been developed to produce (5α)-Androstan-17-one and its analogs. One approach involves the protection of existing functional groups, followed by reactions to introduce new functionalities, and finally deprotection. For example, the synthesis of spiro-lactone derivatives from androsterone (B159326) or epiandrosterone involves protecting the alcohol at C3, alkylating the C17-ketone, hydrogenating the newly introduced triple bond, hydrolyzing the protecting groups, and oxidizing the alcohols. nih.gov Another method describes the synthesis of 3-butyryloxy-16-(β-naphthylmethylene)-5α-androstane-17-one through an aldol (B89426) condensation between epiandrosterone and β-naphthaldehyde, followed by an esterification reaction. atlantis-press.com Furthermore, an efficient synthesis of the potent androgen 5α-dihydrotestosterone (DHT) has been devised starting from 3β-hydroxy-5α-androstan-17-one, highlighting the utility of this compound as a synthetic intermediate. nih.gov

Analytical Methodologies

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used for the analysis of (5α)-Androstan-17-one and its metabolites. nih.govnih.gov These techniques allow for the separation of complex mixtures of steroids, enabling their individual identification and quantification. For instance, GC coupled with mass spectrometry (GC-MS) is a powerful tool for creating urinary steroid profiles to screen for the misuse of anabolic steroids. nih.gov In some cases, derivatization, such as the formation of trimethylsilyl (B98337) (TMS) ethers, is employed to improve the chromatographic properties of the steroids. nist.gov

Spectrometric Methods

Mass spectrometry (MS) is invariably paired with chromatography for the definitive identification of (5α)-Androstan-17-one. nih.gov The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. Nuclear magnetic resonance (NMR) spectroscopy is also utilized, particularly for the structural elucidation of new synthetic derivatives and metabolites. atlantis-press.comnih.govresearchgate.net Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. nih.gov

Metabolic Pathways

Formation from Precursor Steroids

The primary pathway for the formation of (5α)-Androstan-17-one involves the action of the enzyme 5α-reductase . This enzyme catalyzes the reduction of testosterone (B1683101), converting it to 5α-dihydrotestosterone (DHT) . wikipedia.org Subsequently, DHT can be metabolized to androsterone (B159326) (3α-hydroxy-5α-androstan-17-one). wikipedia.org Androstenedione can also be converted to 5α-androstanedione by 5α-reductase, which is then converted to androsterone. wikipedia.org

Conversion to Downstream Metabolites

(5α)-Androstan-17-one and its related compounds can be further metabolized into a variety of other steroids. For example, androsterone can be converted back to DHT through the action of 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. wikipedia.org The metabolism of exogenous (5α)-androst-2-en-17-one has been shown to produce a number of urinary metabolites, including 2β,3α-dihydroxy-5α-androstan-17-one and 3α,4β-dihydroxy-5α-androstan-17-one. researchgate.netresearchgate.net Interestingly, studies have shown the unexpected conversion of a 5α-steroid into metabolites with a 5β-configuration. nih.gov

Biological Significance

Role as a Biomarker

The levels of (5α)-Androstan-17-one and its metabolites can serve as biomarkers for various conditions. For example, 5α-androst-2-en-17-one has been identified as a potential biomarker for the misuse of 4-androstenedione in cattle. nih.gov In humans, the glucuronide conjugate of 1-a-Methyl-5-a-androstan-3-a-ol-17-one is considered a key biomarker for detecting prostate cancer and hormonal abnormalities. Furthermore, urinary steroid profiling, which includes the measurement of androsterone (B159326) and its isomers, is used in anti-doping programs to detect the administration of synthetic steroids. researchgate.netnih.gov

Interaction with Steroid Receptors

The biological effects of androgens are mediated through their interaction with the androgen receptor. While (5α)-Androstan-17-one itself has low androgenic activity, some of its metabolites have significant interactions with steroid receptors. ontosight.ai For instance, the metabolite 5α-androstane-3β,17β-diol has been shown to be a potent modulator of estrogen receptor-β1-mediated gene transcription in neuronal cells, suggesting a role in regulating physiological processes in the brain. oup.com Synthetic derivatives of (5α)-Androstan-17-one have also been developed as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenases, which are involved in steroid metabolism and are potential targets for prostate cancer therapy. nih.gov Other derivatives have been shown to act as positive allosteric modulators of GABA-A receptors, suggesting potential anticonvulsant and anxiolytic activities. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of 5α-androstan-17-one derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for determining stereochemistry (e.g., 3α/β-hydroxy configurations). Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization (e.g., picolinate esters) enhances sensitivity for distinguishing isomers like 3α-hydroxy-5α-androstan-17-one from 3β-hydroxy-5α-androstan-17-one. HPLC-UV with pre-ionized derivatives aids in separation and quantification .

Q. How can microbial biotransformation be utilized to synthesize 5α-androstan-17-one derivatives?

- Methodological Answer : Penicillium lanosocoeruleum and Aspergillus tamarii catalyze Baeyer-Villiger oxidation or hydroxylation of steroid precursors. For example, androsterone (3α-hydroxy-5α-androstan-17-one) is transformed into 3α-hydroxy-17a-oxa-D-homo-5α-androstan-17-one via microbial oxidation with yields up to 98%. Reaction conditions (e.g., incubation time, substrate concentration) must be optimized using GC or HPLC for product monitoring .

Q. What are the key challenges in synthesizing stereoisomers of 5α-androstan-17-one?

- Methodological Answer : Stereochemical control at C3 and C17 positions requires chiral catalysts or enzymatic reduction. For instance, AKR1D4 enzymes selectively reduce Δ4-androstene-3,17-dione to 5β-androstane-3,17-dione, followed by 3α-hydroxysteroid dehydrogenase activity to yield 3α-hydroxy-5β-androstan-17-one. Kinetic analysis (e.g., ratios) reveals slower reduction rates at the 3-ketone position compared to the 5β-reduction step .

Advanced Research Questions

Q. How do enzymatic pathways involving AKR1D1/AKR1D4 reconcile conflicting data on 5α-androstan-17-one metabolite formation?

- Methodological Answer : Discontinuous assays with radiolabeled substrates (e.g., -Δ4-AD) and radiochromatography reveal precursor-product relationships. For example, AKR1D4 enzymes produce 3α-hydroxy-5β-androstan-17-one via sequential 5β-reduction and 3α-hydroxylation. Contradictions arise from species-specific enzyme isoforms (e.g., murine AKR1D4S vs. human AKR1D1), necessitating isoform-specific kinetic studies and SRM mass spectrometry for metabolite validation .

Q. What analytical strategies resolve co-elution of 5α-androstan-17-one metabolites in anti-doping research?

- Methodological Answer : LC-ESI-MS/MS with selected reaction monitoring (SRM) targets unique ion transitions (e.g., 396 → 124 for picolinate derivatives). For urinary metabolites like 3α-hydroxy-5α-androstan-17-one (a nandrolone biomarker), immunoaffinity extraction coupled with chiral chromatography distinguishes endogenous metabolites from synthetic analogs. Isotopic labeling (e.g., -DHEA) tracks exogenous vs. biosynthetic origins .

Q. How do microbial oxidation pathways compete with mammalian enzymatic reduction in 5α-androstan-17-one metabolism?

- Methodological Answer : Comparative studies using Mucor thermophila (microbial) and human hepatocyte models reveal divergent pathways. For example, M. thermophila oxidizes 3β-hydroxy-5α-androstan-17-one to hydroxylated derivatives, whereas human AKR1D1 reduces Δ4-AD to 5β-androstane-3,17-dione. Dual isotopic tracing (/) and time-course assays quantify pathway dominance under varying pH and cofactor conditions (e.g., NADPH vs. NADH) .

Q. What computational models predict regioselectivity in fluorination or hydroxylation of 5α-androstan-17-one?

- Methodological Answer : Density Functional Theory (DFT) simulations model transition states for C-H activation. For fluorination, manganese porphyrin catalysts favor 3α-fluoro-5α-androstan-17-one via radical rebound mechanisms. Experimental validation uses -NMR and X-ray crystallography to confirm site-specific modifications .

Data Contradiction Analysis

Q. Why do discrepancies exist in reported yields of 3α-hydroxy-17a-oxa-D-homo-5α-androstan-17-one across microbial studies?

- Methodological Answer : Strain-specific enzyme expression (e.g., Aspergillus tamarii vs. Penicillium lanosocoeruleum) and substrate purity affect yields. A. tamarii produces six metabolites from androsterone, reducing target compound yields to 53%, while P. lanosocoeruleum achieves 98% via optimized monooxygenase activity. GC-MS monitoring of side products (e.g., 1β- or 11β-hydroxylated byproducts) clarifies metabolic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.